![molecular formula C8H9N3 B578509 7-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260854-91-8](/img/structure/B578509.png)
7-Methylimidazo[1,2-A]pyridin-2-amine
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Overview
Description
7-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that has garnered significant attention in various fields of scientific research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
7-Methylimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of these compounds are the bacterial cells causing tuberculosis .
Mode of Action
Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb . They interact with the bacterial cells, leading to their inhibition and eventual death .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The result of the action of this compound would be the inhibition of bacterial growth, particularly in the case of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load and potentially the resolution of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-A]pyridin-2-amine typically involves condensation reactions, multicomponent reactions, and oxidative coupling. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods involve the use of solid support catalysts such as aluminum oxide (Al2O3) and titanium tetrachloride (TiCl4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Anticholinesterase Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 7-Methylimidazo[1,2-A]pyridin-2-amine, exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions. For instance, a study demonstrated that derivatives with specific substituents showed varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 65 µM against BChE .
Antiviral and Antibacterial Properties
Imidazo[1,2-a]pyridine compounds have been reported to possess antiviral and antibacterial properties. These activities are attributed to their ability to interfere with microbial metabolism or viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance these biological activities .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds from this class have shown promise in inhibiting inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Molecular Imaging Applications
Recent advancements have highlighted the utility of imidazo[1,2-a]pyridines in molecular imaging, particularly for visualizing amyloid plaques in the brain—an important marker in Alzheimer's disease diagnosis. The fluorescence properties of these compounds allow them to serve as imaging probes, enhancing the detection of amyloid deposits .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including condensation reactions with α-haloketones and 2-aminopyridines. The efficiency of these synthetic routes plays a crucial role in developing derivatives with enhanced pharmacological profiles .
Case Study: Alzheimer’s Disease
A notable case study focused on the efficacy of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function correlated with AChE inhibition . This underscores the potential therapeutic role of these compounds.
Case Study: Antimicrobial Activity
Another case study examined the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
7-Methylimidazo[1,2-A]pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry .
Biological Activity
Overview
7-Methylimidazo[1,2-A]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in combating multidrug-resistant tuberculosis (MDR-TB) and its applications in cancer therapy. The following sections delve into its biological activities, mechanisms of action, structure-activity relationships, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of bacterial growth and modulation of various biochemical pathways.
Target of Action:
- MDR-TB and XDR-TB: This compound has shown significant activity against both MDR-TB and extensively drug-resistant TB (XDR-TB) by interfering with the normal functioning of bacterial cells .
Mode of Action:
- The compound disrupts critical processes in bacterial cells, leading to their inhibition. Its structural features allow it to interact with specific targets within the bacterial cell, effectively reducing their viability .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications to the imidazo[1,2-a]pyridine core can significantly alter its efficacy.
Compound | Structural Differences | Biological Activity |
---|---|---|
This compound | Methyl group at position 7 | Effective against MDR-TB |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Additional methyl group | Known for anti-tuberculosis activity |
Imidazo[1,2-a]pyrimidine | Different heterocyclic structure | Similar biological activities |
Research indicates that the presence of specific substituents at various positions on the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance, removal or alteration of the methyl group at position 7 can lead to a significant decrease in activity against MDR-TB .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various strains of mycobacteria, including non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:
Anticancer Properties
Recent investigations have also highlighted the potential anticancer effects of this compound. It has been tested on several cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer), showing promising results with minimal toxicity to normal cells:
- Cell Viability Assays: Most compounds exhibited non-toxicity towards normal cell lines while effectively reducing cancer cell viability .
Study on Tuberculosis Treatment
In a study focusing on the treatment of MDR-TB, this compound derivatives were synthesized and tested. The results indicated that specific modifications to the imidazo core significantly enhanced their potency against resistant strains:
- Findings: Compounds with a methyl group at position 7 demonstrated superior activity compared to their analogs without this modification. This underscores the importance of structural optimization in drug development for tuberculosis treatment .
Cancer Immunotherapy Research
Another significant study explored the role of imidazo derivatives in enhancing immune responses in cancer therapy. The compound was shown to act as a selective inhibitor of ENPP1, which is involved in regulating immune pathways:
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPQLYYJYEYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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